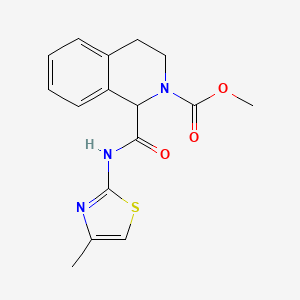
6-Fluoro-4-methoxy-2,3-dihydro-1h-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-methoxy-2,3-dihydro-1h-indole-2,3-dione is a chemical compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 4th position on the indole ring, along with a dihydro-1h-indole-2,3-dione core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methoxy-2,3-dihydro-1h-indole-2,3-dione typically involves the reaction of indole-2,3-dione with fluorinating agents. One common method is the reaction of indole-2,3-dione with hydrogen fluoride to introduce the fluorine atom at the 6th position. The methoxy group can be introduced through methylation reactions using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-4-methoxy-2,3-dihydro-1h-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions that are not sterically hindered by the fluorine or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-methoxy-2,3-dihydro-1h-indole-2,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-methoxy-2,3-dihydro-1h-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, such as enzyme inhibition or receptor activation, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-1H-indole-2,3-dione: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
4-Methoxy-1H-indole-2,3-dione: Lacks the fluorine atom, which can influence its electronic properties and interactions with biological targets.
Uniqueness
6-Fluoro-4-methoxy-2,3-dihydro-1h-indole-2,3-dione is unique due to the combined presence of both fluorine and methoxy groups. This combination can enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds that lack one of these substituents .
Eigenschaften
IUPAC Name |
6-fluoro-4-methoxy-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-14-6-3-4(10)2-5-7(6)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDIBEGCUFMRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2958112.png)
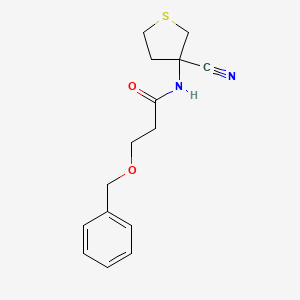
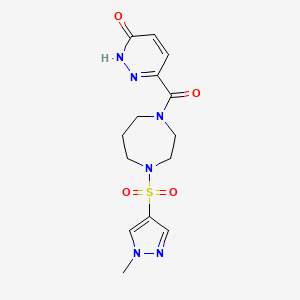
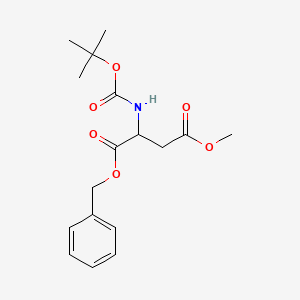
![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2958119.png)
![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2958120.png)
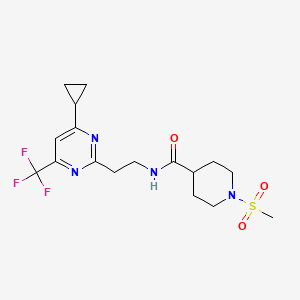
![4-[bis(prop-2-enyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2958123.png)
![2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2958126.png)

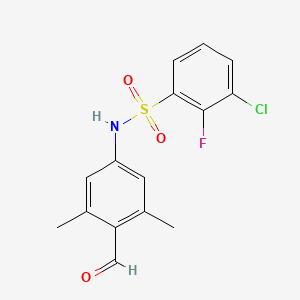
![1-(4-methylphenyl)-3-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]urea](/img/structure/B2958132.png)
![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2958134.png)
